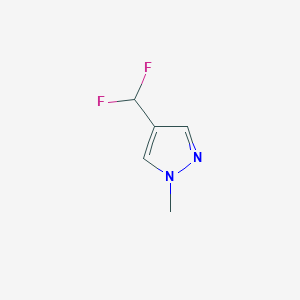
4-(Difluoromethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. This method is cost-effective, simple, and safe, with high product yield and content . Another approach involves the use of difluorocarbene reagents for the difluoromethylation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using difluoroacetic acid and catalytic esterification with nanoscale titanium dioxide. This method is advantageous due to its high reaction yield, short reaction time, and the use of cheap and readily available raw materials .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include difluoromethylated derivatives, oxidized products, and substituted pyrazole compounds .
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of drugs with potential anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Agrochemicals: It is utilized in the development of agrochemicals that enhance crop protection and yield.
Materials Science: The compound’s unique properties make it valuable in the synthesis of materials with specific physical and chemical characteristics.
Biological Research: It is used in molecular docking studies to assess binding interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with hydroxyl groups and other functional groups in the target molecules, influencing their reactivity and stability . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor’s binding site, leading to high binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-1-methyl-1H-pyrazole include other difluoromethylated pyrazoles and fluorinated heterocycles such as trifluoromethyl pyrazoles and monofluoromethyl pyrazoles .
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability. This makes it a valuable building block for the synthesis of derivatives with improved biological activity and stability .
Properties
Molecular Formula |
C5H6F2N2 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6F2N2/c1-9-3-4(2-8-9)5(6)7/h2-3,5H,1H3 |
InChI Key |
VZSGDHRWMBCQFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















